molecular formula C8H14O3 B585420 Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate CAS No. 156002-64-1

Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate

Cat. No.: B585420
CAS No.: 156002-64-1
M. Wt: 158.197
InChI Key: AQZRATSFTMXYLW-UHFFFAOYSA-N
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Safety and Hazards

“Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate” is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to the substance. For example, H302 indicates that it is harmful if swallowed, while H315 means it causes skin irritation .

Mechanism of Action

Target of Action

This compound is a specialty product for proteomics research , and its specific targets may vary depending on the context of the study.

Action Environment

The action, efficacy, and stability of Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other interacting molecules in the cellular environment.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(tetrahydro-2H-pyran-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

methyl 2-(oxan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-10-8(9)6-7-2-4-11-5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZRATSFTMXYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674419
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156002-64-1
Record name Methyl (oxan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 303 (490 mg, 3.1 mmol) in 1:1 THF:MeOH (10 mL) is added 10% palladium-on-carbon (74 mg), and the mixture is stirred at RT under hydrogen for 16 h. The mixture is filtered, and the filtrate is evaporated to give 481 mg of the product 304. 1H NMR (CDCl3) δ 4.0-3.9 (m, 2 H), 3.70 (s, 3 H), 3.40 (t, 2 H), 2.25 (d, 2 H), 2.01 (m, 1 H), 1.65-1.60 (m, 2 H), 1.40-1.25 (m, 2 H); MS: m/z 159 (M++1).
[Compound]
Name
303
Quantity
490 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One

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